![molecular formula C9H7NO3 B12853112 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyrrole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by functional group transformations to introduce the aldehyde and ketone functionalities.
Cyclization: The initial step often involves the cyclization of a substituted pyrrole derivative under acidic or basic conditions to form the cyclopenta[b]pyrrole core.
Functional Group Transformation: Subsequent steps include oxidation reactions to introduce the ketone groups at positions 4 and 6, and formylation to introduce the aldehyde group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reduction: 3-Methyl-4,6-dihydroxy-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its structural similarity to certain natural products. It can be used as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-methyl-4,6-dioxo-1H-cyclopenta[b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-4-5(3-11)10-9-7(13)2-6(12)8(4)9/h3,10H,2H2,1H3 |
Clave InChI |
RDBVUBZFEJUCKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=O)CC2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




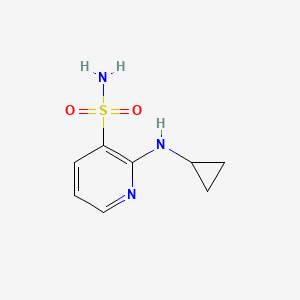
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
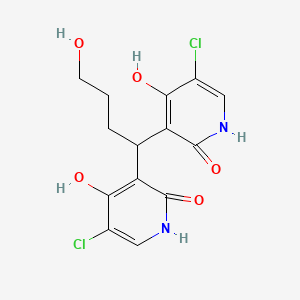
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

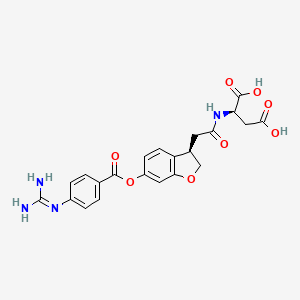
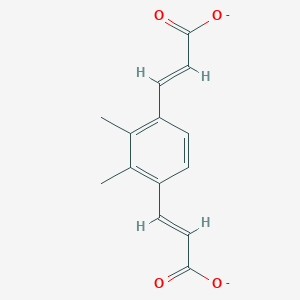
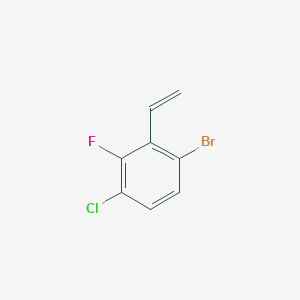
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)


